(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-4-5-14-16(10-12)25-18(19-14)23-8-6-22(7-9-23)17(24)15-11-13(2)21(3)20-15/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNBGBTUASTJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NN(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and piperazine precursors. One common approach is to first synthesize 1,5-dimethyl-1H-pyrazol-3-yl and 4-(6-methylbenzo[d]thiazol-2-yl)piperazine separately, followed by their coupling through a condensation reaction. The reaction conditions often require the use of strong bases or acids, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to minimize waste and maximize yield. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be used in further chemical synthesis or as intermediates in pharmaceuticals.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazole and thiazole moieties exhibit significant anticancer activities. For instance, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation across various cell lines. The integration of the (1,5-dimethyl-1H-pyrazol-3-yl) group enhances the bioactivity of the thiazole derivatives, making them effective in targeting cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Anticonvulsant Effects
The anticonvulsant potential of pyrazole and thiazole derivatives has been extensively studied. Compounds similar to (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have demonstrated efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring can significantly influence anticonvulsant activity .
Synthetic Approaches
The synthesis of This compound typically involves multi-step reactions. The initial steps often include the formation of the pyrazole ring followed by the introduction of the thiazole moiety through condensation reactions. Various synthetic methodologies have been explored to optimize yield and purity .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Methanone Derivatives
Compound 7b (: (3-Amino-1-phenyl-1H-pyrazol-4-yl){...}methanone)
- Core Structure: Pyrazole linked to a bis-thieno[2,3-b]thiophene system via methanone.
- Key Differences: Substituents: 3-Amino-1-phenyl groups on pyrazole vs. 1,5-dimethyl groups in the target compound. Heterocycles: Thienothiophene (electron-rich sulfur-containing rings) vs. benzo[d]thiazole-piperazine.
- Physicochemical Properties :
Compound 10 (: Pyrazolo[1,5-a]pyrimidine-thienothiophene derivative)
- Core Structure: Pyrazolo[1,5-a]pyrimidine fused with thienothiophene.
- Key Differences :
- Rigid bicyclic pyrazolopyrimidine vs. flexible piperazine linker in the target.
- Cyanide substituents enhance electron-withdrawing effects, absent in the target.
Compound ((E)-1,5-Dimethyl-4-[3-(4-nitrobenzyl-oxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one)
- Core Structure: 1,5-Dimethylpyrazol-3(2H)-one with a nitrobenzylideneamino substituent.
- Key Differences: Oxo group at position 3 vs. methanone linkage in the target. Nitrobenzyloxy substituent introduces strong electron-withdrawing effects, contrasting with the target’s neutral methylbenzo[d]thiazole.
- Spectroscopy: IR spectra show C=O stretches (~1720 cm⁻¹), similar to the target’s methanone group .
Structural and Functional Group Analysis
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Table 2: Spectroscopic Data Comparison
Implications of Structural Variations
- Solubility : The target’s piperazine moiety may enhance aqueous solubility compared to purely aromatic analogs like Compound 7b.
- Thermal Stability: High melting points in Compound 7b (>300°C) suggest that replacing thienothiophene with piperazine in the target may reduce crystallinity, lowering its melting point.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and coupling. For example, hydrazine hydrate is often used in pyrazole ring formation under reflux conditions in glacial acetic acid . Piperazine derivatives are introduced via nucleophilic substitution or coupling reactions, with catalysts like NaH in toluene . Key intermediates are monitored using HPLC or NMR .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectral techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments in pyrazole and benzothiazole moieties.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Provides absolute configuration (if crystallized) .
- FT-IR : Confirms functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹) .
Q. What physicochemical properties are critical for solubility and formulation in preclinical studies?
- Methodological Answer : Key properties include logP (lipophilicity), pKa (ionization state), and melting point. Solubility in DMSO, ethanol, or PBS is determined via shake-flask methods. Computational tools (e.g., SwissADME) predict bioavailability, while experimental validation uses HPLC-UV .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperazine-benzothiazole coupling step?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Pd-based catalysts for cross-coupling or acid/base catalysts for condensation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Reflux conditions (80–120°C) balance reaction rate and decomposition .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes byproducts .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions arise from assay variability (cell lines, incubation times) or impurities. Mitigation includes:
- Standardized Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and controls.
- Purity Verification : ≥95% purity via HPLC .
- Dose-Response Curves : Triplicate measurements with statistical analysis (e.g., ANOVA) .
Q. How does molecular docking predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer : Docking (AutoDock Vina, Schrödinger Suite) uses:
- Protein Preparation : Retrieve 3D structures (PDB: e.g., 3LD6 for 14-α-demethylase) .
- Ligand Preparation : Optimize compound geometry (DFT at B3LYP/6-31G* level).
- Binding Affinity Analysis : Score binding poses; validate via MD simulations (100 ns) .
Q. What environmental impact assessments are relevant for this compound during disposal?
- Methodological Answer : Follow OECD guidelines for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
